1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea
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Overview
Description
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea is an organic compound with the molecular formula C₁₃H₁₉N₃S It is a thiourea derivative, characterized by the presence of a cyclohexyl group and a pyridin-4-ylmethyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea can be synthesized through the reaction of cyclohexyl isothiocyanate with 4-(aminomethyl)pyridine. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Cyclohexyl isothiocyanate+4-(aminomethyl)pyridine→this compound
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can target the pyridine ring or the thiourea group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the thiourea nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-(pyridin-2-ylmethyl)thiourea
- 1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
- 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea
Uniqueness
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its binding properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
1-cyclohexyl-3-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLJMUOWEWLOJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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